RA VII - 86229-97-2

RA VII

Catalog Number: EVT-279779
CAS Number: 86229-97-2
Molecular Formula: C41H50N6O9
Molecular Weight: 770.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RA-VII, also known as O-methyl deoxybouvardin, is a cyclic hexapeptide primarily isolated from the roots of Rubia cordifolia and Rubia akane [, ]. It belongs to a group of compounds known as Rubiaceae-type cyclopeptides (RAs) []. RA-VII is characterized by its unique bicyclic structure, comprising an 18-membered cyclohexapeptide ring and a 14-membered cycloisodityrosine ring [, , ]. This compound has attracted significant attention in scientific research due to its potent antitumor activity [, , , , , , ].

Deoxybouvardin

Compound Description: Deoxybouvardin (RA-V) is a bicyclic hexapeptide isolated from Rubia cordifolia and possesses potent antitumor activity. Like RA-VII, it belongs to the Rubiaceae-type cyclopeptides (RAs) family, characterized by a cyclic hexapeptide ring and a cycloisodityrosine ring. [, ] Deoxybouvardin inhibits protein synthesis by targeting eukaryotic ribosomes. []

Relevance: Deoxybouvardin shares a high degree of structural similarity with RA-VII, differing only in the methylation pattern of the tyrosine residues. [, , ] The similar structures and biological activity of Deoxybouvardin and RA-VII have made it a key compound in structure-activity relationship (SAR) studies aiming to understand the essential structural features required for the antitumor activity of RA-VII. [] Research suggests that the orientation of the tyrosine phenyl rings significantly influences the biological activity of these compounds. []

RA-II

Compound Description: RA-II is another naturally occurring cyclic hexapeptide found in Rubia cordifolia and Rubia akane. It exhibits antitumor activity against P-388 leukemia cells in vitro and in vivo. [] RA-II, like RA-VII, belongs to a family of cyclic hexapeptides called RAs, characterized by a cyclic hexapeptide core and a cycloisodityrosine unit. []

Relevance: RA-II is structurally similar to RA-VII, differing only in the methylation pattern of the tyrosine residues. [] This makes it a valuable compound in structure-activity relationship (SAR) studies to understand the structural features essential for RA-VII's antitumor activity. []

RA-III

Compound Description: RA-III is a cyclic hexapeptide isolated from Rubia cordifolia and exhibits antitumor activity against a range of tumors, including leukemias and solid tumors. [] It shares structural similarities with RA-VII, including the presence of a cyclic hexapeptide ring and a cycloisodityrosine unit, classifying it as a member of the Rubiaceae-type cyclopeptides (RAs). []

Relevance: RA-III exhibits a different effective dose range against P-388 leukemia compared to RA-VII and other cyclic hexapeptides, suggesting subtle differences in their mechanisms of action or pharmacokinetic profiles. [] This makes it important for understanding the structure-activity relationships within this class of compounds. It is structurally similar to RA-VII, with variations in the amino acid side chains and methylation patterns. [, ] RA-III has been used as a starting material in the synthesis of sulfur-containing RA-VII analogues, highlighting its utility in exploring structure-activity relationships. []

RA-IV

Compound Description: RA-IV is a cyclic hexapeptide isolated from Rubia cordifolia and is characterized by its potent antitumor activity against P-388 leukemia, L1210 leukemia, B-16 melanoma and MM2 mammary carcinoma. [, ] Like RA-VII, RA-IV belongs to the Rubiaceae-type cyclopeptides (RAs), featuring a cyclic hexapeptide ring and a cycloisodityrosine unit. []

Relevance: RA-IV shares structural similarities with RA-VII, differing in the methylation patterns of the tyrosine residues. [] It has been instrumental in structure-activity relationship studies aimed at identifying potent antitumor agents. [, ] Studies revealed that RA-IV exhibits a distinct effective dose range against P-388 leukemia compared to RA-VII, indicating potential differences in their pharmacological profiles. []

RA-X Methyl Ester

Compound Description: RA-X methyl ester is a synthetic derivative of RA-X, a naturally occurring cyclic hexapeptide isolated from Rubia cordifolia. [] It shares the core structural features with RA-VII, including the cyclic hexapeptide ring and the cycloisodityrosine unit. [, ]

Relevance: RA-X methyl ester is used as a starting material in the synthesis of various RA-VII analogues, particularly those with modifications at the Ala2 position. [] This synthetic approach allows the exploration of structure-activity relationships and the development of potentially more potent or selective antitumor agents.

[Tyr-3-ψ(CS-NH)-Ala-4]RA-VII

Compound Description: [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII is a synthetic thioamide analogue of RA-VII. [, ] This modification involves replacing the carbonyl oxygen of the amide bond between tyrosine-3 and alanine-4 with a sulfur atom.

Relevance: The introduction of the thioamide bond in [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII significantly enhances its in vitro antitumor activity compared to RA-VII. [] This finding highlights the importance of the amide bond between tyrosine-3 and alanine-4 in the biological activity of RA-VII and suggests that thioamide modifications could be a promising strategy for developing more potent analogues.

[Tyr-3-ψ(CS-NH)-Ala-4; Tyr-6-ψ(CS-NH)-D-Ala-1]RA-VII

Compound Description: [Tyr-3-ψ(CS-NH)-Ala-4; Tyr-6-ψ(CS-NH)-D-Ala-1]RA-VII is another thioamide analogue of RA-VII where two amide bonds, one between tyrosine-3 and alanine-4 and another between tyrosine-6 and D-alanine-1, are replaced with thioamide bonds. [, ]

Relevance: Similar to [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII, this analogue also displays enhanced in vitro antitumor activity compared to RA-VII. [] The presence of two thioamide bonds further emphasizes the importance of these specific amide bonds for the biological activity of RA-VII and suggests a potential additive or synergistic effect of multiple thioamide substitutions.

[Tyr-3-ψ(CH2NH)-Ala-4]RA-VII

Compound Description: This compound is a reduced peptide bond analogue of RA-VII, where the carbonyl group of the amide bond between Tyr-3 and Ala-4 is reduced to a methylene group. [] This modification introduces flexibility into the backbone structure of the peptide.

Relevance: Unlike the parent compound RA-VII, [Tyr-3-ψ(CH2NH)-Ala-4]RA-VII showed a complete loss of antitumor activity. [] X-ray crystallography and NMR studies indicated a distinct conformational change within the 18-membered ring of the analogue compared to the predominant conformation of RA-VII. This loss of activity, attributed to the conformational change, underscores the importance of the specific conformation adopted by RA-VII for its biological activity. []

[N-Demethyl-Tyr(OCH3)-3]RA-VII

Compound Description: [N-Demethyl-Tyr(OCH3)-3]RA-VII is a metabolite of RA-VII produced by hepatic microsomal biotransformation. [] This metabolite lacks the N-methyl group on the tyrosine residue at position 3.

Relevance: [N-Demethyl-Tyr(OCH3)-3]RA-VII serves as a conformationally restricted model for studying the structure-activity relationships of RA-VII. [] Its structural analysis by 2D-NMR, temperature effects on NH protons, and NOE experiments revealed a restricted conformational state with a typical type II β-turn structure between Ala-2 and Tyr-3 in solution. [] This information provides insights into the bioactive conformation of RA-VII and its interaction with biological targets.

N29-Desmethyl RA-VII

Compound Description: N29-Desmethyl RA-VII is a synthetic analogue of RA-VII where the N-methyl group of a specific tyrosine residue (Tyr-5) is removed. [, ]

Relevance: N29-Desmethyl RA-VII is synthesized to investigate the importance of the N-methyl group on the tyrosine residue for the biological activity of RA-VII. [, ] Studies on this analogue provide valuable insights into the pharmacophore of RA-VII and help define the structural elements essential for its antitumor properties. []

[Cys2]-RA-VII

Compound Description: [Cys2]-RA-VII is a synthetic analogue of RA-VII where the alanine residue at position 2 is replaced with a cysteine residue. []

Relevance: The introduction of the cysteine residue in [Cys2]-RA-VII is a significant structural modification aimed at exploring the role of sulfur-containing amino acids in the biological activity of RA-VII. [] This analogue exhibited antitumor activity against P388 leukemia cells in vitro and in vivo, demonstrating that sulfur substitutions at certain positions can be tolerated without complete loss of activity. [] This finding opens avenues for further modifications and SAR studies focusing on sulfur-containing analogues.

Allo-RA-V and Neo-RA-V

Compound Description: Allo-RA-V and neo-RA-V are two distinct bicyclic hexapeptides isolated from the roots of Rubia cordifolia L. [] These compounds share the core structural features with RA-VII, including the cyclic hexapeptide ring and the cycloisodityrosine unit.

Relevance: Allo-RA-V and neo-RA-V are structurally related to RA-VII but exhibit lower antitumor activity. [] This difference in activity, despite the structural similarities, suggests that the specific stereochemistry and subtle conformational variations between these compounds play a crucial role in their biological activity. [] This finding further highlights the importance of the precise three-dimensional structure of RA-VII for its potent antitumor effects.

Source and Classification

RA-VII is classified as a bicyclic peptide and is primarily sourced from the roots of Rubia plants. The compound is part of a series of peptides known for their cytotoxic effects against various cancer cell lines. The classification of RA-VII as an antitumor agent highlights its potential in oncological pharmacology, particularly in targeting malignant cells while sparing normal tissues .

Synthesis Analysis

Methods

The synthesis of RA-VII involves several sophisticated methods aimed at producing cycloisodityrosines from commercially available L-tyrosine derivatives. A notable approach includes an intramolecular phenolic oxidative coupling reaction, which facilitates the formation of the diphenyl ether linkage critical for the cycloisodityrosine structure. This method has evolved to include modifications that prevent undesirable epimerization during synthesis .

Technical Details

The total synthesis of RA-VII has been achieved through an efficient route that emphasizes the formation of cycloisodityrosines. The reaction conditions are carefully controlled to minimize side reactions and ensure high yields. Recent studies have reported the successful design and synthesis of various analogues of RA-VII, allowing for exploration into structure-activity relationships that could enhance its therapeutic efficacy .

Molecular Structure Analysis

Structure

The molecular structure of RA-VII features a complex arrangement characterized by its bicyclic nature and the presence of multiple functional groups that contribute to its biological activity. The core cycloisodityrosine framework is essential for maintaining the structural integrity necessary for interaction with biological targets.

Data

Detailed structural analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have elucidated the conformational dynamics of RA-VII in solution, revealing three distinct conformations that may influence its interaction with cellular targets .

Chemical Reactions Analysis

Reactions

RA-VII undergoes several critical chemical reactions that facilitate its biological activity. These include metabolic transformations such as N-demethylation and hydroxylation at specific tyrosine residues, which can significantly alter its cytotoxic properties.

Technical Details

The synthesis process often involves protecting group strategies to safeguard reactive sites during multi-step reactions. The introduction of fluorine atoms in specific positions has been explored to prevent metabolic degradation, thereby enhancing the stability and efficacy of RA-VII analogues .

Mechanism of Action

Process

RA-VII exerts its antitumor effects primarily through inhibition of protein synthesis by targeting elongation factor 2 (eEF2). This inhibition disrupts translational processes within cancer cells, leading to reduced proliferation and increased apoptosis.

Data

Biochemical assays have confirmed that RA-VII effectively inhibits poly(U)-dependent polyphenylalanine synthesis in vitro, demonstrating its potential mechanism as a translational inhibitor . This action underscores the compound's relevance in developing novel anticancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

RA-VII is typically characterized by its solubility in organic solvents and moderate stability under physiological conditions. Its melting point and other physical properties are subject to variation based on structural modifications made during synthesis.

Chemical Properties

The chemical stability of RA-VII is influenced by factors such as pH, temperature, and exposure to light. Understanding these properties is crucial for optimizing storage conditions and formulation strategies for therapeutic applications .

Applications

Scientific Uses

RA-VII has significant potential in cancer research as a lead compound for developing new antitumor agents. Its ability to inhibit protein synthesis positions it as a candidate for further exploration in targeted therapies against various malignancies.

Additionally, ongoing studies aim to investigate its efficacy in combination therapies, potentially enhancing treatment outcomes for patients with resistant cancer types . The development of analogues also opens avenues for personalized medicine approaches tailored to specific tumor profiles.

Properties

CAS Number

86229-97-2

Product Name

RA VII

IUPAC Name

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

Molecular Formula

C41H50N6O9

Molecular Weight

770.9 g/mol

InChI

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1

InChI Key

MBQKTLYFUYNAPZ-FEZMQHRXSA-N

SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C

Solubility

Soluble in DMSO

Synonyms

RA VII; Methylether of TPC-A; RA-VII; RAVII;

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.